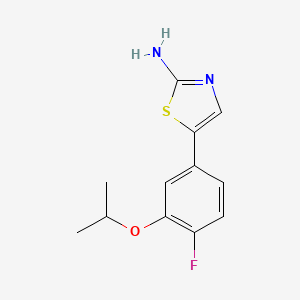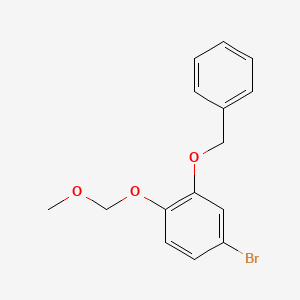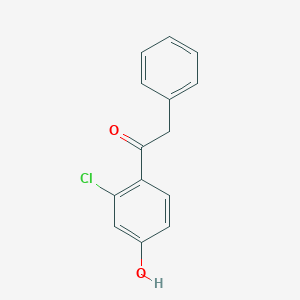
Leucokinin VIII acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound has a molecular weight of 932.99 and a molecular formula of C44H56N10O13 . It is known for its ability to increase the rates of transepithelial sodium chloride, potassium chloride, and water secretion, as well as increasing the chloride conductance of the epithelial shunt via a receptor located at the basolateral side of the epithelium .
Vorbereitungsmethoden
Leucokinin VIII acetate is typically synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions often include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds . After the synthesis is complete, the peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Analyse Chemischer Reaktionen
Leucokinin VIII acetate undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the methionine residues in the peptide, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents such as dithiothreitol (DTT).
Substitution: Amino acid residues in the peptide can be substituted with other amino acids to create analogs with different properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like DTT for reduction. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Leucokinin VIII acetate has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying peptide synthesis and modification techniques.
Biology: this compound is used to study the regulation of ion and water homeostasis in insects.
Medicine: Research on this compound contributes to understanding the mechanisms of diuretic peptides, which can inform the development of new diuretic drugs.
Industry: The compound is used in the development of insect control agents by targeting the diuretic systems of pest insects
Wirkmechanismus
Leucokinin VIII acetate exerts its effects by increasing the paracellular chloride conductance in epithelial tissues. This is achieved through the activation of receptors located at the basolateral side of the epithelium, leading to an increase in intracellular calcium levels. The elevated calcium levels then activate various signaling pathways that enhance the secretion of sodium chloride, potassium chloride, and water . This mechanism is particularly important in the regulation of fluid secretion in insect Malpighian tubules .
Vergleich Mit ähnlichen Verbindungen
Leucokinin VIII acetate is part of the leucokinin family of neuropeptides, which are found in various insects and other invertebrates. Similar compounds include:
Leucokinin I: Another member of the leucokinin family with similar diuretic properties.
Leucokinin II: Known for its role in regulating ion and water homeostasis in insects.
Leucokinin III: Exhibits similar biological activities but with slight variations in its amino acid sequence
This compound is unique due to its specific sequence and the particular receptors it activates, which makes it a valuable tool for studying the physiological processes in insects .
Eigenschaften
Molekularformel |
C44H56N10O13 |
|---|---|
Molekulargewicht |
933.0 g/mol |
IUPAC-Name |
acetic acid;(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-3-phenylpropanamide |
InChI |
InChI=1S/C42H52N10O11.C2H4O2/c1-23(47-36(57)18-43)37(58)51-33(21-53)41(62)49-30(15-24-7-3-2-4-8-24)39(60)48-31(16-25-11-13-27(55)14-12-25)40(61)52-34(22-54)42(63)50-32(38(59)46-20-35(44)56)17-26-19-45-29-10-6-5-9-28(26)29;1-2(3)4/h2-14,19,23,30-34,45,53-55H,15-18,20-22,43H2,1H3,(H2,44,56)(H,46,59)(H,47,57)(H,48,60)(H,49,62)(H,50,63)(H,51,58)(H,52,61);1H3,(H,3,4)/t23-,30-,31-,32-,33-,34-;/m0./s1 |
InChI-Schlüssel |
WBANRGKBVAXNFK-FEBFJUETSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)N)NC(=O)CN.CC(=O)O |
Kanonische SMILES |
CC(C(=O)NC(CO)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CO)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)N)NC(=O)CN.CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B14758769.png)


![Diphenyl-[2-(phenylthio)phenyl]sulfonium; hexafluorostiboranuide](/img/structure/B14758786.png)
![Tris[2-(cyclohex-3-en-1-yl)ethyl]alumane](/img/structure/B14758791.png)


![[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-10,13-dimethyl-12-methylsulfonyloxy-17-[(2R)-pentan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] methanesulfonate](/img/structure/B14758829.png)
![Benzo[c][2,7]naphthyridine](/img/structure/B14758833.png)


